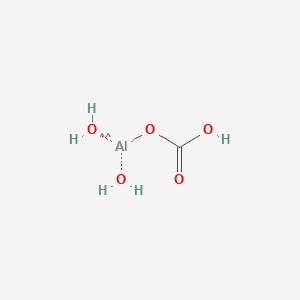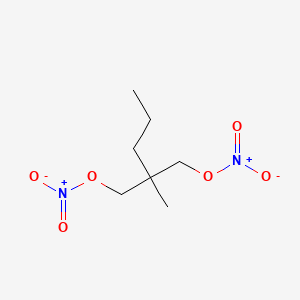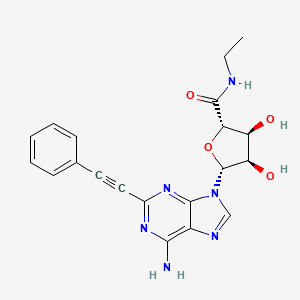
Dihydroxialumini carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dihydroxialumini carbonate is prepared by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH range of 7.2 to 10.5 . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods involve the use of high-purity reagents and precise control of reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Dihydroxialumini carbonate undergoes several types of chemical reactions, including:
Neutralization Reactions: It reacts with hydrochloric acid to form aluminum chloride and water.
Decomposition Reactions: Upon heating, it decomposes to form aluminum oxide, carbon dioxide, and water.
Complexation Reactions: It can form complexes with various ligands, such as citrate and tartrate, under specific conditions.
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various complexing agents. The major products formed from these reactions are aluminum chloride, aluminum oxide, carbon dioxide, and water .
Scientific Research Applications
Dihydroxialumini carbonate has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of dihydroxialumini carbonate is its ability to neutralize hydrochloric acid in the stomach. This neutralization reaction results in the formation of aluminum chloride and water, which helps to alleviate symptoms of heartburn and indigestion . The compound acts slowly in the stomach, providing a sustained antacid effect .
Comparison with Similar Compounds
Dihydroxialumini carbonate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Aluminum hydroxide: Another common antacid with similar neutralizing properties but different chemical composition.
Magnesium hydroxide: Used as an antacid and laxative, with a faster onset of action compared to this compound.
Calcium carbonate: A widely used antacid with a higher acid-neutralizing capacity but potential for causing constipation.
This compound stands out due to its balanced neutralizing effect and lower risk of side effects compared to some other antacids .
Properties
Molecular Formula |
CH5AlO5 |
|---|---|
Molecular Weight |
124.03 g/mol |
InChI |
InChI=1S/CH2O3.Al.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+1;;/p-1 |
InChI Key |
LPTGZQGPTTYGSS-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(O)O[Al].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[3'-(4-Fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773862.png)
![3-[6-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B10773869.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![3-(1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10773895.png)
![2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10773897.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)

![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)

